molecular formula C14H16N4O B7470754 N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide

N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide

Numéro de catalogue B7470754
Poids moléculaire: 256.30 g/mol
Clé InChI: OPYUXISJGZSNJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. PP2A inhibitor is a small molecule that selectively inhibits protein phosphatase 2A (PP2A), an enzyme that regulates cell division and growth.

Mécanisme D'action

N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor selectively inhibits N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide by binding to the catalytic subunit of N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide. This leads to the inhibition of N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide activity, which results in the activation of various signaling pathways that promote cell growth and proliferation. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has been shown to have various biochemical and physiological effects. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor induces cell cycle arrest and apoptosis in cancer cells by inhibiting N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide activity. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor also promotes the activation of various signaling pathways that inhibit cancer cell growth and proliferation. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor is also highly selective for N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide, which reduces the risk of off-target effects. However, N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor may have different effects in different types of cancer, which requires further investigation.

Orientations Futures

N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has significant potential for cancer treatment, and there are several future directions for research in this area. One direction is to investigate the long-term effects of N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor on cancer cells and normal cells. Another direction is to explore the potential of N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor in different types of cancer. Finally, the development of more selective and potent N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitors may improve the efficacy and safety of cancer treatment.

Méthodes De Synthèse

N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method for N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor involves the reaction of 3-bromo-6-(pyrazol-1-yl)pyridine with cyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final product, N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide.

Applications De Recherche Scientifique

N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has been extensively studied for its potential applications in cancer treatment. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide is a tumor suppressor protein that inhibits cell division and growth. However, in many types of cancer, N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide is inactivated, leading to uncontrolled cell growth and proliferation. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor selectively inhibits N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide, leading to the inhibition of cancer cell growth and proliferation. N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide inhibitor has been shown to be effective in various types of cancer, including breast cancer, lung cancer, and prostate cancer.

Propriétés

IUPAC Name

N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(11-4-1-2-5-11)17-12-6-7-13(15-10-12)18-9-3-8-16-18/h3,6-11H,1-2,4-5H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYUXISJGZSNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.